6-Bromo-2-phenylbenzo[d]oxazole

Catalog No.
S3326109
CAS No.
537025-33-5
M.F
C13H8BrNO
M. Wt
274.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-phenylbenzo[d]oxazole

CAS Number

537025-33-5

Product Name

6-Bromo-2-phenylbenzo[d]oxazole

IUPAC Name

6-bromo-2-phenyl-1,3-benzoxazole

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

YVZIBDQASKHGFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Br

Also, it’s important to mention that the handling and use of “6-Bromo-2-phenylbenzo[d]oxazole” should be done by trained professionals, as it may require specific storage conditions and safety precautions .

6-Bromo-2-phenylbenzo[d]oxazole is a heterocyclic organic compound characterized by a fused bicyclic structure consisting of a benzene ring and an oxazole moiety. Its molecular formula is C₁₃H₈BrN₁O, and it possesses a bromine atom at the sixth position of the oxazole ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties, which influence its reactivity and biological activity.

Typical of benzoxazole derivatives, including:

  • Electrophilic Substitution: The presence of the bromine atom makes it susceptible to electrophilic aromatic substitution reactions.
  • C−H Functionalization: It can participate in palladium-catalyzed C−H activation reactions, allowing for further functionalization at the ortho or para positions relative to the oxazole nitrogen .
  • Reduction Reactions: This compound may also be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to various derivatives .

Research indicates that benzoxazole derivatives, including 6-bromo-2-phenylbenzo[d]oxazole, exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some studies suggest that compounds in this class can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer Activity: Certain benzoxazoles have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: There is evidence that these compounds may possess anti-inflammatory properties, contributing to their potential therapeutic applications .

The synthesis of 6-bromo-2-phenylbenzo[d]oxazole typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds and bromoacetyl derivatives.
  • Cyclization Reaction: A common method involves the cyclization of 2-aminophenols with appropriate electrophiles under acidic or basic conditions.
  • Palladium-Catalyzed Reactions: More advanced synthetic routes utilize palladium catalysts for C−H activation, allowing for the direct functionalization of the aromatic ring .

For example, one synthetic route includes a one-pot reaction involving amidophenols and electronically deficient olefins, resulting in C−H alkene functionalized derivatives .

6-Bromo-2-phenylbenzo[d]oxazole has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a lead compound for new drug formulations targeting bacterial infections and cancer.
  • Material Science: Its unique chemical structure allows it to be used in creating functional materials with specific electronic or optical properties.
  • Chemical Probes: This compound can serve as a chemical probe in biochemical studies to understand various biological processes .

Interaction studies involving 6-bromo-2-phenylbenzo[d]oxazole focus on its binding affinity with various biological targets. These studies aim to elucidate:

  • Protein-Ligand Interactions: Understanding how this compound interacts with specific proteins can reveal its mechanism of action and aid in drug design.
  • Synergistic Effects: Research investigates whether combining this compound with other agents enhances its biological effectiveness, particularly in antimicrobial or anticancer therapies.

Several compounds share structural similarities with 6-bromo-2-phenylbenzo[d]oxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-2-phenylbenzo[d]oxazoleMethyl group at position 6Exhibits different reactivity patterns
6-Fluoro-2-phenylbenzo[d]oxazoleFluorine substituent at position 6Potentially enhanced bioactivity due to electronegativity
2-(p-Tolyl)benzo[d]oxazolep-Tolyl group at position 2Unique electronic properties affecting reactivity
6-Chloro-2-phenyloxazoleChlorine atom at position 6Similar reactivity but different biological profiles

These compounds are significant as they provide insights into structure-activity relationships and can help identify specific modifications that enhance desired properties while minimizing side effects.

XLogP3

4.1

Dates

Last modified: 08-19-2023

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